molecular formula C16H29NO B5788666 N-cycloheptyl-3-cyclohexylpropanamide

N-cycloheptyl-3-cyclohexylpropanamide

カタログ番号 B5788666
分子量: 251.41 g/mol
InChIキー: ZJNKSNJLUJEXPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cycloheptyl-3-cyclohexylpropanamide, also known as CPP-115, is a compound that has been researched for its potential therapeutic properties. It is a derivative of vigabatrin, an antiepileptic drug, and has been studied for its ability to modulate the activity of the enzyme GABA aminotransferase (GABA-AT).

科学的研究の応用

N-cycloheptyl-3-cyclohexylpropanamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. N-cycloheptyl-3-cyclohexylpropanamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. Additionally, N-cycloheptyl-3-cyclohexylpropanamide has been studied for its potential use in the treatment of epilepsy, as it has been shown to reduce seizures in animal models.

作用機序

N-cycloheptyl-3-cyclohexylpropanamide works by inhibiting the activity of GABA-AT, an enzyme that breaks down the neurotransmitter GABA. By inhibiting GABA-AT, N-cycloheptyl-3-cyclohexylpropanamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. Additionally, increased GABA levels can help to reduce seizure activity and may have potential therapeutic applications in the treatment of other neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cycloheptyl-3-cyclohexylpropanamide has been shown to increase GABA levels in the brain, which can have a variety of biochemical and physiological effects. Increased GABA levels can have a calming and anti-anxiety effect, and may also help to reduce seizure activity. Additionally, N-cycloheptyl-3-cyclohexylpropanamide has been shown to decrease cocaine self-administration in animal models, suggesting that it may have potential therapeutic applications in the treatment of cocaine addiction.

実験室実験の利点と制限

One advantage of N-cycloheptyl-3-cyclohexylpropanamide is that it has been shown to be relatively safe and well-tolerated in animal models. Additionally, it has been shown to be effective at increasing GABA levels in the brain and reducing seizure activity. However, one limitation of N-cycloheptyl-3-cyclohexylpropanamide is that its synthesis method is relatively complex and yields are relatively low, which can make it difficult to produce in large quantities for research purposes.

将来の方向性

There are several potential future directions for research on N-cycloheptyl-3-cyclohexylpropanamide. One area of research could focus on its potential therapeutic applications in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. Additionally, further research could explore its potential use in the treatment of other neurological and psychiatric disorders, such as anxiety and depression. Finally, future research could focus on developing more efficient synthesis methods for N-cycloheptyl-3-cyclohexylpropanamide, which could make it easier to produce in larger quantities for research purposes.

合成法

The synthesis of N-cycloheptyl-3-cyclohexylpropanamide involves the reaction of vigabatrin with cycloheptyl bromide and sodium hydride in dimethylformamide. The resulting product is then reacted with cyclohexylmagnesium bromide in tetrahydrofuran to produce N-cycloheptyl-3-cyclohexylpropanamide. The yield of this synthesis method is approximately 25%.

特性

IUPAC Name

N-cycloheptyl-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO/c18-16(13-12-14-8-4-3-5-9-14)17-15-10-6-1-2-7-11-15/h14-15H,1-13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNKSNJLUJEXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7013080

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。